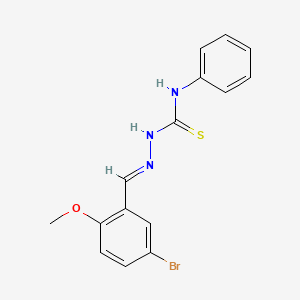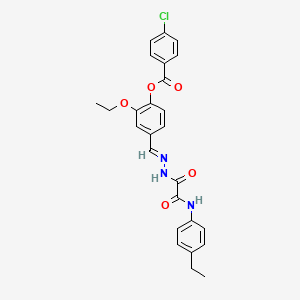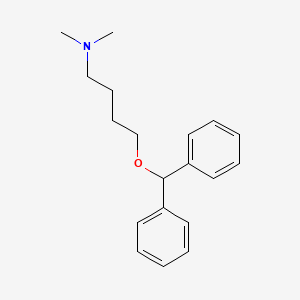
5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone (CAS Number: 351009-06-8) is a chemical compound with the molecular formula C15H14BrN3OS. It belongs to the class of thiosemicarbazones, which are versatile compounds known for their diverse biological activities. This compound features a benzaldehyde moiety substituted with a bromine atom, a methoxy group, and an N-phenylthiosemicarbazone functional group.
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone involves the condensation of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may synthesize this compound in the laboratory for research purposes.
Chemical Reactions Analysis
Reactivity: 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substitution reactions may occur at the bromine or methoxy positions.
Condensation: The compound can react with other nucleophiles or electrophiles to form new compounds.
- Hydrogen peroxide (H2O2) : Employed in oxidation reactions.
- Thiosemicarbazides : React with aldehydes to form thiosemicarbazones.
- Acids or bases : May catalyze condensation reactions.
Bromine: Used for bromination reactions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an alcohol or amine.
Scientific Research Applications
5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone finds applications in various scientific fields:
- Chemistry : Used as a reagent in organic synthesis.
- Biology : Investigated for its potential antimicrobial, antiviral, or antitumor properties.
- Medicine : Studied for its pharmacological effects and potential therapeutic applications.
- Industry : May serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related thiosemicarbazones or benzaldehyde derivatives to highlight the uniqueness of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone.
Remember that this compound’s properties and applications continue to be investigated, and further research is essential to fully understand its potential
Properties
CAS No. |
351009-06-8 |
|---|---|
Molecular Formula |
C15H14BrN3OS |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14BrN3OS/c1-20-14-8-7-12(16)9-11(14)10-17-19-15(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)/b17-10+ |
InChI Key |
TXOQLLOOXSHJEY-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)

![4-chloro-2-hydroxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12013566.png)




![[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate](/img/structure/B12013611.png)
![5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013619.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013633.png)
![[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12013638.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12013640.png)
